Cas no 2171192-50-8 ((2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid)
(2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid
- 2171192-50-8
- EN300-1484344
- (2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid
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- Inchi: 1S/C28H28N2O5/c1-2-25(27(32)33)30-26(31)16-13-18-11-14-19(15-12-18)29-28(34)35-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14-15,24-25H,2,13,16-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t25-/m0/s1
- InChI Key: OZMJZULGYJPWAN-VWLOTQADSA-N
- SMILES: O(C(NC1C=CC(=CC=1)CCC(N[C@H](C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 472.19982200g/mol
- Monoisotopic Mass: 472.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 713
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 105Ų
(2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1484344-0.05g |
(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid |
2171192-50-8 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1484344-0.1g |
(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid |
2171192-50-8 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1484344-0.25g |
(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid |
2171192-50-8 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1484344-0.5g |
(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid |
2171192-50-8 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1484344-1.0g |
(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid |
2171192-50-8 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1484344-2.5g |
(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid |
2171192-50-8 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1484344-5.0g |
(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid |
2171192-50-8 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1484344-10.0g |
(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid |
2171192-50-8 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1484344-50mg |
(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid |
2171192-50-8 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1484344-100mg |
(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid |
2171192-50-8 | 100mg |
$2963.0 | 2023-09-28 |
(2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid
Introduction to (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic Acid (CAS No. 2171192-50-8)
(2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171192-50-8, represents a sophisticated molecular structure that combines elements of fluorine-based chemistry with amino acid derivatives. Its unique configuration makes it a promising candidate for various therapeutic applications, particularly in the realm of bioactive molecules designed to interact with biological targets at a molecular level.
The structure of this compound features a chiral center at the (2S) position, which is a critical aspect of its pharmacological properties. Chirality in pharmaceuticals is often a key determinant of efficacy and selectivity, as the three-dimensional shape of a molecule can significantly influence its interaction with biological receptors. The presence of the (9H-fluoren-9-yl)methoxycarbonyl group adds another layer of complexity, providing a rigid scaffold that can enhance binding affinity and stability in biological environments.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with various diseases. The 3-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido} moiety in this compound suggests potential applications in targeting enzymes and receptors involved in inflammatory responses, neurodegenerative disorders, and even cancer. The butanoic acid moiety at the C-terminal end further contributes to its solubility and bioavailability, making it a suitable candidate for further development into therapeutic agents.
One of the most exciting aspects of this compound is its potential in the field of drug design. The combination of fluorine-containing groups and amino acid derivatives has been shown to enhance metabolic stability and reduce degradation by enzymatic processes. This characteristic is particularly important for oral formulations, where the compound needs to withstand the harsh conditions of the gastrointestinal tract before reaching its target site of action.
Recent studies have highlighted the importance of fluorine atoms in pharmaceutical molecules due to their ability to influence electronic properties and binding interactions. The (9H-fluoren-9-yl)methoxycarbonyl group not only provides rigidity but also allows for fine-tuning of electronic distributions, which can be crucial for achieving high affinity for biological targets. This has led to increased interest in fluorinated compounds as potential drug candidates.
The pharmacokinetic profile of (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid is another area of active investigation. Researchers are exploring how modifications at different positions along the molecular chain can impact absorption, distribution, metabolism, excretion (ADME), and overall bioavailability. Understanding these parameters is essential for optimizing drug delivery systems and ensuring that the compound reaches its target site in sufficient concentrations to exert its desired therapeutic effect.
In conclusion, (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid (CAS No. 2171192-50-8) represents a cutting-edge compound with significant potential in pharmaceutical applications. Its unique structural features, including chirality and fluorine-containing groups, make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a crucial role in addressing some of the most challenging diseases faced by modern medicine.
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